![molecular formula C13H17BrN2O4S B3445162 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445162.png)
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
描述
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that has been recently developed by Bristol-Myers Squibb for the treatment of cancer. It belongs to the class of drugs called checkpoint inhibitors, which are designed to stimulate the immune system to attack cancer cells.
作用机制
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide works by blocking the PD-1/PD-L1 pathway, which is a mechanism that cancer cells use to evade the immune system. By inhibiting this pathway, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide allows the immune system to recognize and attack cancer cells.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies with no significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for the PD-1/PD-L1 pathway, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance mechanisms in cancer cells.
未来方向
There are several future directions for the development of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the combination of 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide with other checkpoint inhibitors or chemotherapy drugs to enhance its efficacy. Another area of research is the identification of biomarkers that can predict response to 1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, the development of more potent and selective inhibitors of the PD-1/PD-L1 pathway is an ongoing area of research that could lead to the development of more effective cancer therapies.
科学研究应用
1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of tumors. It has been found to be effective in a variety of cancer types including lung cancer, melanoma, and bladder cancer.
属性
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-20-12-3-2-10(8-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWLWWNBRLDLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。